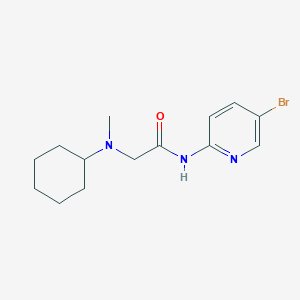
N~1~-(5-bromo-2-pyridinyl)-N~2~-cyclohexyl-N~2~-methylglycinamide
Vue d'ensemble
Description
N~1~-(5-bromo-2-pyridinyl)-N~2~-cyclohexyl-N~2~-methylglycinamide, also known as BAY 41-2272, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of pharmacology. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators and has been found to exhibit a range of biological effects.
Mécanisme D'action
N~1~-(5-bromo-2-pyridinyl)-N~2~-cyclohexyl-N~2~-methylglycinamide 41-2272 works by activating soluble guanylate cyclase (sGC), which is an enzyme that plays a critical role in the regulation of vascular tone. The activation of sGC leads to the production of cyclic guanosine monophosphate (cGMP), which in turn leads to vasodilation and other physiological effects.
Biochemical and Physiological Effects:
This compound 41-2272 has been found to exhibit a range of biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and the potential to treat pulmonary hypertension. It has also been found to have potential applications in the treatment of other diseases, such as heart failure and erectile dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~1~-(5-bromo-2-pyridinyl)-N~2~-cyclohexyl-N~2~-methylglycinamide 41-2272 is its ability to selectively activate sGC, which makes it a useful tool for studying the role of sGC in various physiological processes. However, one limitation of this compound 41-2272 is its relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several potential future directions for research on N~1~-(5-bromo-2-pyridinyl)-N~2~-cyclohexyl-N~2~-methylglycinamide 41-2272. One area of interest is its potential applications in the treatment of pulmonary hypertension, as well as other cardiovascular diseases. Additionally, further research is needed to fully understand the mechanisms of action of this compound 41-2272 and its potential applications in other areas of pharmacology.
Applications De Recherche Scientifique
N~1~-(5-bromo-2-pyridinyl)-N~2~-cyclohexyl-N~2~-methylglycinamide 41-2272 has been extensively studied for its potential applications in the field of pharmacology. It has been found to exhibit a range of biological effects, including vasodilation, anti-inflammatory effects, and the potential to treat pulmonary hypertension.
Propriétés
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-[cyclohexyl(methyl)amino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O/c1-18(12-5-3-2-4-6-12)10-14(19)17-13-8-7-11(15)9-16-13/h7-9,12H,2-6,10H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJDJECOWFSHOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NC=C(C=C1)Br)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B4681728.png)

![1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4681752.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B4681760.png)


![N-(1-adamantylmethyl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4681779.png)
![1-({[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B4681796.png)
![2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4681798.png)
![3-allyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4681799.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4681811.png)
![methyl 2-[({[5-(2-anilino-2-oxoethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4681821.png)
![4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4681825.png)